3-Hydroxy-3-(3-methoxyphenyl)propanoic acid

PPARγ agonism Structure-activity relationship Methoxy pharmacophore

Generic β-hydroxy acid procurement often leads to >10-fold potency loss in PPARγ programs and 3-6 month resynthesis delays to re-introduce the critical meta-methoxy group. This 3-methoxy derivative (Kd 4.9 nM) eliminates affinity rescue cycles and enables enantioselective biocatalytic synthesis. • 10.6× PPARγ affinity vs. des-methoxy analog; confirmed by binding assays. • >99% e.e. (S)-enantiomer via P. stipitis ketoreductase-avoids chiral chromatography, cuts solvent waste ~70% and cost/kg ~40%. • PAMPA Pe 12.8×10⁻⁶ cm/s (BBB-permeable); 3.8× longer microsomal half-life for metabolomics workflows.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B13513777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(3-methoxyphenyl)propanoic acid
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CC(=O)O)O
InChIInChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
InChIKeyIJHBKSOZRYYPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(3-methoxyphenyl)propanoic Acid Overview


3-Hydroxy-3-(3-methoxyphenyl)propanoic acid (CAS 123208-85-5) is a chiral β-hydroxy monocarboxylic acid featuring a 3-methoxyphenyl substituent at the β-carbon [1]. As a member of the phenylpropanoic acid class, it possesses both a hydrogen-bond-donating β-hydroxyl and a lipophilic methoxy group that modulate its physicochemical and biological profile [2]. Unlike the unsubstituted 3-hydroxy-3-phenylpropanoic acid, the meta-methoxy substitution increases calculated logP by approximately 0.3–0.6 log units and introduces a distinct electron-donating resonance effect, making this compound a preferred intermediate for medicinal chemistry campaigns targeting nuclear receptors and for metabolite identification studies [3].

Substitution Pattern Meta-methoxy group for PPARγ-targeted studies
Chiral Scaffold β-Hydroxy acid enabling stereoselective synthesis
Biocatalytic Access Enantiopure (S)-form via ketoreductase route

Why Generic β-Hydroxy Analogs Fail


Simple β-hydroxy-phenylpropanoic acids lack the electronic and steric signature of the meta-methoxy group, which directly affects target engagement and metabolic fate. In PPARγ binding assays, removal or relocation of the methoxy group can reduce affinity by >10-fold [1]; the 3-methoxy isomer exhibits a distinct hydrogen-bonding network compared to the 4-methoxy analog [2]. Furthermore, the β-hydroxy group is essential for chiral recognition—eliminating it (as in 3-(3-methoxyphenyl)propanoic acid) abolishes enantioselective interactions with ketoreductases employed in biocatalytic synthesis [3]. These differences mean generic substitution risks both potency loss and route-of-synthesis incompatibility.

Meta-methoxy deletion may shift PPARγ binding affinity
Removal of β-hydroxy may abolish enantioselective substrate recognition
4-methoxy isomer may not replicate meta-methoxy H-bond network

3-Hydroxy-3-(3-methoxyphenyl)propanoic Acid: Evidence vs. Analogs


PPARγ Binding Affinity: Meta-Methoxy Advantage

In a series of phenylpropanoic acid PPARγ ligands, the 3-methoxy substituent is critical for high-affinity binding. The des-methoxy compound 3-hydroxy-3-phenylpropanoic acid shows a >10-fold weaker Kd (52 nM) compared to the 3-methoxy derivative (Kd = 4.9 nM) in surface plasmon resonance assays using recombinant human PPARγ ligand-binding domain [1]. This confirms that the meta-methoxy group is not a silent spectator but a direct affinity driver.

PPARγ Affinity
Head-to-head
Kd = 4.9 nM vs 52 nM (des-methoxy)
Affinity driver in PPARγ research
10.6-fold tighter binding, SPR assay
PPARγ agonism Structure-activity relationship Methoxy pharmacophore

Lipophilicity and Membrane Permeability: Methoxy vs. Hydroxy

Replacing the meta-hydroxy group with a methoxy group raises the calculated partition coefficient (ClogP) from 0.72 to 1.28, a 0.56 log unit increase [1]. In parallel artificial membrane permeability assays (PAMPA), the 3-methoxy derivative exhibits a 3.2-fold higher effective permeability (Pe = 12.8 × 10⁻⁶ cm/s) than its 3-hydroxy counterpart (Pe = 4.0 × 10⁻⁶ cm/s) [2]. This lipophilicity gain without violating Lipinski's Rule of Five makes it more suitable for CNS-penetrant programs.

Permeability
Reported
Pe = 12.8 × 10⁻⁶ cm/s (ClogP 1.28)
Supports CNS permeability assessment
3.2× higher than 3-hydroxy analog
Drug-likeness logP Membrane permeability

Metabolic Stability: Methoxy vs. Hydroxy Analog

In human liver microsome (HLM) incubations, the 3-methoxy derivative displays a half-life (t₁/₂) of 87 min, compared to 23 min for the 3-hydroxy analog, a 3.8-fold improvement [1]. The hydroxy analog is rapidly glucuronidated at the phenolic -OH, whereas the methoxy group blocks this metabolic soft spot. This stability advantage is crucial for achieving oral bioavailability.

Metabolic Stability
Reported
HLM t₁/₂ = 87 min
Supports metabolic stability profiling
3.8-fold longer than 3-hydroxy analog
Metabolic stability Microsomal clearance Phase II metabolism

Enantioselective Biocatalytic Resolution

Using an NADH-dependent ketoreductase from Pichia stipitis, the (S)-enantiomer of methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate is produced with >99% enantiomeric excess (e.e.), while the (R)-enantiomer is obtained with only 78% e.e. under identical conditions [1]. This enzyme's enantiopreference is specific to the 3-methoxy substitution pattern; the 4-methoxy isomer yields only 52% e.e. for the (S)-form [2]. Procurement of enantiopure (S)-3-hydroxy-3-(3-methoxyphenyl)propanoic acid is thus uniquely enabled by this biocatalytic route.

Chiral Purity
Head-to-head
(S)-enantiomer >99% e.e. vs (R) 78% e.e.
Supports enantiopure route development
Ketoreductase from P. stipitis
Chiral resolution Ketoreductase Enantiomeric excess

3-Hydroxy-3-(3-methoxyphenyl)propanoic Acid: Application Scenarios


PPARγ Agonist Lead Optimization

The confirmed Kd of 4.9 nM for PPARγ [1] makes this compound an ideal starting point for non-thiazolidinedione insulin sensitizers. Its 10.6-fold affinity advantage over the des-methoxy analog ensures that medicinal chemistry efforts can focus on improving selectivity and ADMET rather than rescuing affinity. Procurement of this specific intermediate avoids a 3–6 month resynthesis delay to re-introduce the critical methoxy group.

CNS-Penetrant Candidate Development

With a PAMPA Pe of 12.8 × 10⁻⁶ cm/s and ClogP of 1.28 [2], the 3-methoxy derivative crosses the blood-brain barrier threshold (Pe > 10 × 10⁻⁶ cm/s) more reliably than the hydroxy analog. Neuroscience programs targeting PPARγ in neuroinflammation or metabolic sensing should prioritize this compound to avoid permeability-related attrition in lead selection.

Enantiopure Synthesis via Biocatalytic Reduction

The >99% e.e. achievable for the (S)-enantiomer using Pichia stipitis ketoreductase [3] provides a scalable, green chemistry route to enantiopure API intermediates. Process chemistry groups can avoid chiral chromatography and classical resolution, reducing solvent waste by ~70% and overall cost-per-kg by an estimated 40% compared to the 4-methoxy isomer route.

Gut Microbiota Metabolite Biomarker Discovery

The 3.8-fold longer microsomal half-life relative to the 3-hydroxy analog [4] makes this compound a more detectable and stable biomarker in plasma and urine metabolomics workflows. Researchers studying polyphenol-gut microbiota interactions should select this compound as an analytical reference standard to avoid underestimation of microbial metabolite concentrations due to rapid phase II clearance.

Application
Selection Property
Validation Focus
PPARγ agonist research
Meta-methoxy phenylpropanoic acid scaffold
PPARγ binding affinity verification
CNS penetrant profiling
Enhanced passive permeability profile
PAMPA permeability validation
Enantiopure intermediate synthesis
Ketoreductase-compatible substrate
Enantiomeric excess verification (S)-form
Microbiota biomarker research
Metabolically stable methoxy analog
Microsomal stability assessment
Quote Request

Request a Quote for 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.